

An In-depth Technical Guide to the Applications of 2,4-Dimethylbenzophenone

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Compound of Interest

Compound Name: **2,4-Dimethylbenzophenone**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, properties, and applications of **2,4-Dimethylbenzophenone** (2,4-DMBP), a substituted aromatic ketone. The document focuses on its primary role as a Type II photoinitiator in ultraviolet (UV) curing processes, detailing its mechanism of action and performance characteristics. Additionally, this guide explores its synthesis via Friedel-Crafts acylation, its photophysical properties, and available data on its biological activity. The information is presented to be a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Introduction

2,4-Dimethylbenzophenone, with the chemical formula $C_{15}H_{14}O$, is an organic compound belonging to the benzophenone family.^[1] Its structure consists of a benzoyl group attached to a 2,4-dimethylphenyl group. This substitution pattern influences its photophysical and chemical properties, making it a subject of interest in various chemical applications, most notably in the field of polymer chemistry as a photoinitiator.^{[2][3]} This guide aims to consolidate the available technical information on 2,4-DMBP, providing a detailed overview of its applications, synthesis, and key performance data.

Physicochemical and Spectral Properties

A summary of the key physical and chemical properties of **2,4-Dimethylbenzophenone** is presented in Table 1. This data is crucial for its application in various formulations and for understanding its behavior in chemical reactions.

Table 1: Physicochemical Properties of **2,4-Dimethylbenzophenone**

Property	Value	Reference
IUPAC Name	(2,4-dimethylphenyl) (phenyl)methanone	[1]
CAS Number	1140-14-3	[4]
Molecular Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.27 g/mol	[1]
Boiling Point	594.70 K	[5]
LogP (Octanol/Water)	3.534	[5]
Water Solubility	log10WS = -4.38	[5]

The spectral properties of 2,4-DMBP are fundamental to its primary application as a photoinitiator. The UV-Vis absorption spectrum dictates the wavelengths of light it can absorb to initiate polymerization. While specific high-resolution spectra in various solvents are not readily available in the literature, general spectral data has been compiled.[6]

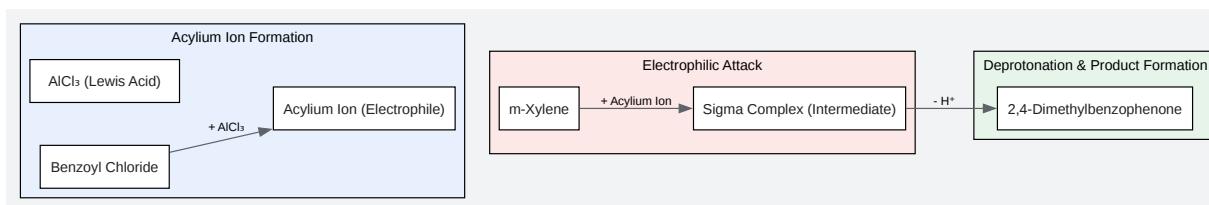
Synthesis of **2,4-Dimethylbenzophenone**

The most common and industrially viable method for the synthesis of **2,4-Dimethylbenzophenone** is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate, in this case, xylene, with an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.[7]

Reaction Mechanism

The Friedel-Crafts acylation mechanism for the synthesis of **2,4-Dimethylbenzophenone** proceeds through the following key steps:

- Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl_3), reacts with benzoyl chloride to form a highly electrophilic acylium ion.
- Electrophilic Aromatic Substitution: The electron-rich m-xylene attacks the acylium ion. The methyl groups on the xylene ring are ortho- and para-directing, leading to the formation of the 2,4-disubstituted product.
- Deprotonation: A weak base, such as the $[\text{AlCl}_4]^-$ complex, removes a proton from the intermediate, restoring the aromaticity of the ring and yielding **2,4-Dimethylbenzophenone**.



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Caption: Friedel-Crafts acylation of m-xylene to form **2,4-Dimethylbenzophenone**.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzophenone from p-Xylene

This protocol provides a general procedure for the synthesis of a dimethylbenzophenone isomer, which can be adapted for the 2,4-isomer using m-xylene as the starting material.

Materials:

- p-Xylene (or m-xylene for 2,4-DMBP)

- Oxalyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Anisole (as a second arene in a more complex synthesis, can be replaced with benzene for a simpler benzophenone synthesis)
- Dichloromethane (CH_2Cl_2)
- Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexane mixture for chromatography

Procedure:

- In a flask, combine 212 mg of p-xylene and 7 mL of CH_2Cl_2 and cool in an ice/water bath.[8]
- Add 2.1 g of a 10 wt% solution of oxalyl chloride in CH_2Cl_2 .[8]
- Slowly add 0.53 g of solid AlCl_3 over 5 minutes.[8]
- Remove the flask from the ice bath and stir for 30 minutes.[8]
- Slowly add a solution of the second aromatic compound (e.g., 0.22 g of anisole in 2 mL of CH_2Cl_2) over 5 minutes and stir for 1 hour.[8]
- Quench the reaction by cautiously adding the reaction mixture to cold water in a separatory funnel.[8]
- Separate the organic layer and extract the aqueous layer twice with 10 mL portions of CH_2Cl_2 .[8]
- Combine the organic layers and dry over anhydrous Na_2SO_4 .[8]

- Concentrate the solution and purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8]
- Combine the pure fractions and remove the solvent under reduced pressure to yield the product.[8]

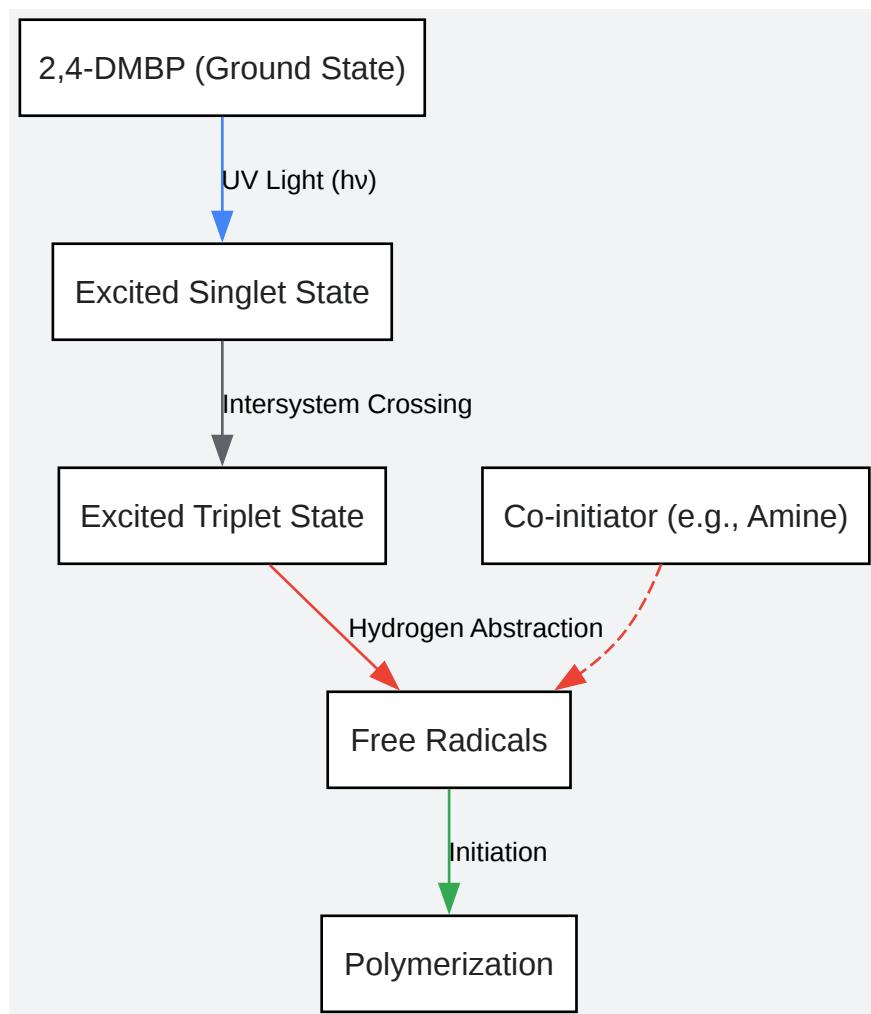
Applications of 2,4-Dimethylbenzophenone

The primary application of **2,4-Dimethylbenzophenone** is as a Type II photoinitiator in UV-curable formulations, such as inks, coatings, and adhesives.[2][3]

Photoinitiator in UV Curing

As a Type II photoinitiator, 2,4-DMBP requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light. The process can be described as follows:

- UV Absorption: 2,4-DMBP absorbs UV radiation, promoting it to an excited singlet state.
- Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable triplet state.
- Hydrogen Abstraction: The excited triplet state of 2,4-DMBP abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
- Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers in the formulation.



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Caption: Mechanism of Type II photoinitiation by **2,4-Dimethylbenzophenone**.

The efficiency of 2,4-DMBP as a photoinitiator is dependent on several factors, including the specific monomer system, the type and concentration of the co-initiator, and the intensity and wavelength of the UV source. While specific quantitative data for 2,4-DMBP is limited, studies on similar benzophenone derivatives in acrylate polymerization show that the rate of polymerization generally increases with the concentration of the co-initiator.^[9]

Table 2: Factors Affecting Photoinitiator Performance

Parameter	Effect on Polymerization
Photoinitiator Concentration	An optimal concentration exists; too high can lead to inner filter effects.
Co-initiator Concentration	Generally, a higher concentration increases the rate of polymerization up to a certain point. ^[9]
UV Light Intensity	Higher intensity generally leads to a faster cure.
Monomer/Oligomer System	The reactivity of the monomers and oligomers affects the overall cure speed.

Other Potential Applications

While its primary use is as a photoinitiator, the chemical structure of 2,4-DMBP suggests potential applications as an intermediate in organic synthesis for the preparation of more complex molecules.

Biological Activity

The biological activity of **2,4-Dimethylbenzophenone** is not extensively studied. However, data on other benzophenone derivatives, particularly those used in sunscreens and cosmetics, have raised some concerns regarding their potential for endocrine disruption and cytotoxicity. ^[10] For instance, 2-hydroxy-4-methoxybenzophenone (benzophenone-3) has been shown to have anti-androgenic effects in animal studies.^[10] It is important to note that these findings cannot be directly extrapolated to 2,4-DMBP without specific toxicological studies.

Table 3: Summary of GHS Hazard Statements for **2,4-Dimethylbenzophenone**

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: PubChem[\[1\]](#)

Conclusion

2,4-Dimethylbenzophenone is a versatile aromatic ketone with a primary and well-established application as a Type II photoinitiator in UV-curable systems. Its synthesis is readily achieved through Friedel-Crafts acylation. While it shares mechanistic similarities with other benzophenone derivatives, its specific performance characteristics are influenced by its unique substitution pattern. Further research into its photophysical properties, such as quantum yield, and a more thorough evaluation of its biological activity are warranted to fully characterize this compound and expand its potential applications in a safe and efficient manner. This guide provides a foundational understanding for researchers and professionals working with or considering the use of **2,4-Dimethylbenzophenone**.

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